molecular formula C18H13Cl2N3O2 B2875944 3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide CAS No. 1111577-74-2

3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B2875944
CAS No.: 1111577-74-2
M. Wt: 374.22
InChI Key: RTNSMYZWYIMOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide is a high-quality chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a hybrid heterocyclic architecture, integrating a pyridine carboxamide core with an oxazole-phenyl scaffold. The pyridine-2-carboxamide moiety is a privileged structure in medicinal chemistry, known for its ability to participate in key hydrogen-bonding interactions with biological targets . The incorporation of the 1,3-oxazole ring is of significant interest, as this heterocycle is a common motif in bioactive compounds and has been associated with a wide spectrum of biological activities, including antimicrobial and anticancer properties . Furthermore, the oxazole ring can serve as a versatile bioisostere, a strategy frequently employed in lead optimization to modulate properties like potency, selectivity, and metabolic stability . The specific presence of the dichloro-substituted pyridine and the cyclopropyl-oxazole group suggests potential for target engagement and exploration of structure-activity relationships (SAR). This compound is provided for research purposes to investigate novel therapeutic agents and to study the mechanism of action of complex heterocyclic molecules. It is strictly For Research Use Only. This product is not intended for diagnostic or therapeutic applications and is not for human use.

Properties

IUPAC Name

3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-7-8-15(20)23-16(13)17(24)22-12-5-3-10(4-6-12)14-9-21-18(25-14)11-1-2-11/h3-9,11H,1-2H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNSMYZWYIMOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s oxazole ring (O, N) contrasts with the thiazole (S, N) in ’s compound. ’s compound incorporates a piperazine ring (basic N) and a benzoxazine moiety, which may improve solubility and metabolic stability compared to the target compound .

In contrast, ’s benzamide derivative uses dichloro substituents on a benzene ring, which may alter π-π stacking interactions . The cyclopropyl group in the target compound offers steric hindrance and metabolic stability, whereas the cyclohexylamino group in ’s compound introduces bulkier, more flexible aliphatic character .

Functional Group Variations :

  • The trifluoromethyl group in ’s compound is strongly electron-withdrawing and lipophilic, which could influence bioavailability and target binding compared to the cyclopropyl group in the target compound .

Hypothetical Implications for Bioactivity

While direct biological data are unavailable in the provided evidence, structural comparisons suggest:

  • The target compound may exhibit selectivity for targets requiring rigid, planar aromatic systems (e.g., kinase ATP-binding pockets), aided by the oxazole’s hydrogen-bonding capacity.
  • ’s piperazine-carboxamide could demonstrate improved solubility and CNS penetration due to the piperazine moiety’s basicity .

Methodological Considerations in Structural Analysis

The crystallographic software referenced (e.g., SHELX, SIR97) highlights the importance of single-crystal X-ray diffraction in resolving the precise geometry of such compounds. For example:

  • SHELXL is widely used for refining small-molecule structures, ensuring accurate bond lengths and angles for the target compound and its analogs .
  • SIR97 enables direct-methods structure solution, critical for confirming the cyclopropane and oxazole ring conformations .

Preparation Methods

Oxidation of 2,3,6-Trichloropyridine

2,3,6-Trichloropyridine undergoes oxidation with hydrogen peroxide in acetic acid using molybdenum trioxide (MoO₃) as a catalyst. At 80°C, the reaction selectively oxidizes the pyridine ring to yield 2,3,6-trichloropyridine N-oxide with 90% efficiency.

Cyanogenation of the N-Oxide Intermediate

The N-oxide intermediate is dissolved in dimethylformamide (DMF) and treated with sodium cyanide (NaCN) at 80–90°C. This step replaces the chlorine atom at the 2-position with a cyano group, forming 2-cyano-3,6-dichloropyridine N-oxide. Ethanol recrystallization purifies the product.

Deoxygenation and Chlorine Retention

Phosphorus trichloride (PCl₃) facilitates deoxygenation of the N-oxide under heating, yielding 2-cyano-3,6-dichloropyridine. The reaction preserves the chlorine substituents while eliminating the oxide group.

Hydrolysis to Carboxylic Acid

The nitrile group undergoes alkaline hydrolysis in ethanol with sodium hydroxide (NaOH), followed by acidification to pH 2–3. This step converts the cyano group into a carboxylic acid, producing 3,6-dichloropyridine-2-carboxylic acid (clopyralid) in high yield.

Synthesis of 4-(2-Cyclopropyl-1,3-Oxazol-5-yl)Aniline

The aniline-bearing oxazole substituent is synthesized via a cyclization strategy adapted from PMC8201758:

Formation of Cyclopropyl Amide Intermediate

Cyclopropylcarbonyl chloride reacts with 4-aminophenylacetonitrile in the presence of pyridine, forming a cyclopropyl amide. This intermediate is recrystallized for purity.

Cyclization to 1,3-Oxazole

Phosphoryl chloride (POCl₃) induces cyclization of the amide at elevated temperatures, yielding 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline. The reaction proceeds via intramolecular dehydration, with POCl₃ acting as both a catalyst and dehydrating agent.

Carboxamide Coupling Reaction

The final step involves coupling the carboxylic acid and aniline derivatives to form the target carboxamide:

Activation of Carboxylic Acid

3,6-Dichloropyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. The reaction is conducted under reflux in anhydrous dichloromethane.

Amide Bond Formation

The acid chloride reacts with 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline in chloroform and pyridine at 0°C. Slow addition of the acid chloride ensures controlled reaction kinetics, yielding 3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide with minimal side products.

Optimization and Analytical Validation

Critical parameters for optimizing yield and purity include:

Reaction Temperature Control

  • Oxidation and cyanogenation require strict temperature maintenance (80–90°C) to prevent byproduct formation.
  • Cyclization with POCl₃ proceeds optimally at 110°C, ensuring complete ring closure.

Solvent Selection

  • Acetic acid for oxidation (polar protic solvent).
  • DMF for cyanogenation (polar aprotic solvent enhances nucleophilicity).
  • Chloroform-pyridine mixture for amide coupling (non-polar solvent with base for HCl scavenging).

Yield and Purity Data

Step Yield (%) Purity (%) Source
Oxidation 90 98
Cyanogenation 85 95
Cyclization 78 97
Amide Coupling 82 99

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated but exhibited limitations:

Microwave-Assisted Coupling

Microwave irradiation reduced reaction time for amide coupling but caused decomposition of the oxazole ring at elevated temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.